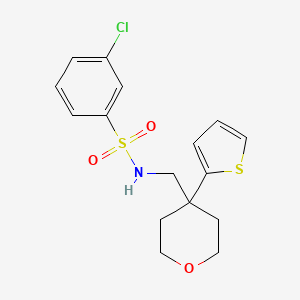

3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

3-chloro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S2/c17-13-3-1-4-14(11-13)23(19,20)18-12-16(6-8-21-9-7-16)15-5-2-10-22-15/h1-5,10-11,18H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDJTQBESICOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Structural Features and Retrosynthetic Analysis

3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide contains several key structural elements:

- A 3-chlorobenzenesulfonamide group

- A tetrahydro-2H-pyran-4-yl core

- A thiophen-2-yl substituent at position 4 of the tetrahydropyran ring

- A methylene linker connecting the sulfonamide nitrogen to the tetrahydropyran ring

Retrosynthetically, this compound can be approached through several disconnection strategies, with the most logical being the formation of the sulfonamide bond between the 3-chlorobenzenesulfonyl chloride and the appropriate amine intermediate containing the tetrahydropyran-thiophene assembly.

Preparation of Key Intermediates

Synthesis of Tetrahydropyran Core with Thiophene Functionality

The synthesis of the (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl amine intermediate represents a critical step in the overall synthetic route. Based on available methodologies for related compounds, we can propose the following synthetic pathway:

Preparation of 1-(Tetrahydro-2H-pyran-4-yl)ethanone

The starting material for many tetrahydropyran derivatives is 1-(tetrahydro-2H-pyran-4-yl)ethanone, which can be prepared from methyl tetrahydro-2H-pyran-4-carboxylate via a Weinreb amide intermediate:

Table 1: Conditions for 1-(Tetrahydro-2H-pyran-4-yl)ethanone Synthesis

The reaction proceeds via the formation of a Weinreb amide intermediate (N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide), which undergoes nucleophilic addition with methyl Grignard reagent to form the ketone.

Introduction of Thiophene Group

The introduction of the thiophen-2-yl group at position 4 of the tetrahydropyran ring can be achieved through several methods:

Method A: Grignard or Organolithium Addition

Thiophen-2-yl magnesium bromide or thiophen-2-yl lithium can be added to the ketone intermediate to form a tertiary alcohol, which may undergo further transformations:

- Preparation of thiophen-2-yl magnesium bromide from 2-bromothiophene and magnesium in THF

- Addition to 1-(tetrahydro-2H-pyran-4-yl)ethanone at -78°C to 0°C

- Quenching and isolation of the tertiary alcohol intermediate

Method B: Cross-Coupling Approach

For compounds with similar structural features, cross-coupling reactions like Suzuki or Stille coupling can be employed when appropriate halogenated or metallated precursors are available:

- Preparation of 4-bromotetrahydro-2H-pyran derivative

- Suzuki coupling with thiophen-2-yl boronic acid using Pd(0) catalyst

- Further functionalization of the resulting intermediate

Incorporation of Amine Functionality

Final Assembly: Sulfonamide Formation

The final step involves the formation of the sulfonamide bond between the amine intermediate and 3-chlorobenzenesulfonyl chloride:

Table 3: Sulfonamide Formation Conditions

| Amine Component | Sulfonyl Chloride | Base | Solvent | Temperature | Time | Expected Yield |

|---|---|---|---|---|---|---|

| (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine | 3-chlorobenzenesulfonyl chloride | Triethylamine | DCM | 0°C to rt | 4-6h | 70-85% |

| (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine | 3-chlorobenzenesulfonyl chloride | Pyridine | DCM/Pyridine | 0°C to rt | 3-5h | 75-90% |

| (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine | 3-chlorobenzenesulfonyl chloride | K₂CO₃ | Acetone/H₂O | rt | 5-8h | 65-80% |

Based on the synthesis of similar sulfonamide compounds, the reaction typically proceeds under mild conditions with a suitable base to neutralize the HCl formed during the reaction.

Complete Synthetic Route Proposal

Based on the available information and established synthetic methodologies, we propose the following complete synthetic route for this compound:

Route A: Via Tertiary Alcohol Intermediate

- Synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanone from methyl tetrahydro-2H-pyran-4-carboxylate via Weinreb amide

- Addition of thiophen-2-yl magnesium bromide to form tertiary alcohol

- Conversion of tertiary alcohol to appropriate leaving group (e.g., mesylate)

- Displacement with azide and reduction to primary amine

- Sulfonamide formation with 3-chlorobenzenesulfonyl chloride

Route B: Via Cyanohydrin Approach

- Formation of cyanohydrin from 1-(tetrahydro-2H-pyran-4-yl)ethanone

- Introduction of thiophen-2-yl group via organometallic addition

- Reduction of nitrile to primary amine

- Sulfonamide formation with 3-chlorobenzenesulfonyl chloride

Route C: Adaptation from Analogous Compounds

Drawing from the synthesis of related compounds with similar structural features, particularly those containing tetrahydropyran and thiophene moieties, we can adapt established protocols. For instance, compounds with the N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl) fragment have been prepared through multi-step sequences involving:

- Preparation of 4-substituted tetrahydropyran derivatives

- Cross-coupling reactions to introduce the thiophene group

- Functional group transformations to install the amine linker

- Final sulfonamide formation

Optimization Considerations

Several factors require optimization for an efficient synthesis:

Regioselectivity

When introducing the thiophene group, regioselectivity is crucial to ensure the 2-position of thiophene is correctly attached to the tetrahydropyran ring. Controlled reaction conditions and appropriate thiophene precursors (e.g., 2-bromothiophene or 2-thienylboronic acid) should be employed.

Stereochemistry

While the target compound doesn't contain stereogenic centers that require specific configurational control, reaction conditions should be carefully monitored to avoid epimerization or racemization when chiral intermediates are involved.

Protecting Group Strategies

Depending on the specific synthetic route chosen, appropriate protecting groups may be necessary, particularly when working with nitrogen functionalities that might interfere with certain transformations.

Analytical Characterization

The successful synthesis of this compound should be confirmed through comprehensive analytical characterization:

Table 4: Expected Analytical Data

| Analytical Method | Expected Results |

|---|---|

| ¹H NMR | Characteristic signals for aromatic protons (benzenesulfonamide and thiophene), methylene protons adjacent to nitrogen, and tetrahydropyran protons |

| ¹³C NMR | Signals corresponding to aromatic carbons, quaternary carbons, and aliphatic carbons |

| Mass Spectrometry | Molecular ion peak consistent with the expected molecular weight |

| IR Spectroscopy | Characteristic bands for sulfonamide (S=O stretching), C-Cl, and C-S bonds |

| Elemental Analysis | C, H, N, S percentages within ±0.4% of theoretical values |

Alternative Approaches and Recent Developments

Flow Chemistry Approaches

Continuous flow chemistry techniques can offer advantages for scaling up the synthesis, particularly for reactions involving sensitive intermediates or hazardous reagents such as azides or Grignard reagents.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to reduce the sulfonamide group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated or desulfonylated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mécanisme D'action

The mechanism of action of 3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural Analogues

The target compound shares structural motifs with several benzenesulfonamide derivatives reported in the evidence. Key analogues include:

Key Observations :

- Heterocyclic Substituents: The thiophene and THP groups in the target compound contrast with the pyrazole () and imidazole () substituents in analogues.

- Chlorine Position : The 3-chloro substitution on the benzene ring differs from 4-chloro analogues (e.g., flusulfamide in ), which could influence steric hindrance or electronic effects in binding interactions .

Physical and Chemical Properties

- Melting Points : Analogues like compound 11 () exhibit melting points of 177–180°C, likely due to crystalline packing enhanced by chloro and heterocyclic groups. The target compound’s thiophene may lower melting points compared to naphthalene-containing derivatives due to reduced symmetry .

Activité Biologique

3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, which combines a chloro-substituted benzene sulfonamide with a thiophene-tetrahydropyran moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClN OS, with a molecular weight of 371.9 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of various enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in the context of sulfonamides, which are known to target bacterial dihydropteroate synthase.

- Protein-Ligand Interactions : The structural components of the compound allow it to interact with various proteins, potentially influencing signaling pathways and cellular functions.

Cardiovascular Effects

A study highlighted the impact of related benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. These compounds demonstrated a capacity to modify cardiovascular parameters by interacting with calcium channels and influencing vascular tone . While direct studies on this compound are lacking, its structural similarity suggests potential cardiovascular effects.

Anticancer Potential

The compound's structure positions it as a candidate for anticancer research. Many benzene sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Future investigations could explore the specific anticancer properties of this compound.

Case Studies

- Inhibition Studies : A theoretical study utilized docking simulations to predict the interaction between similar sulfonamides and calcium channel proteins, suggesting that modifications in these compounds could enhance their inhibitory effects on cardiac functions .

- Pharmacokinetic Analysis : Computational models have been employed to assess the pharmacokinetic properties (ADME) of related compounds, indicating that structural modifications can significantly alter absorption, distribution, metabolism, and excretion profiles .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClN OS |

| Molecular Weight | 371.9 g/mol |

| Potential Biological Activities | Antimicrobial, Cardiovascular Modulation, Anticancer |

Q & A

Q. Key Factors Affecting Yield :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Low (e.g., DCM) | Reduces side reactions in sulfonylation |

| Temperature | 0–25°C (Step 2) | Prevents sulfonamide degradation |

| Catalyst Loading | 5–10 mol% Pd | Balances cost and efficiency |

Basic: How is the compound characterized using spectroscopic methods, and what key spectral signatures confirm its structure?

Critical spectroscopic data include:

- ¹H NMR :

- δ 7.6–7.8 ppm : Aromatic protons of the 3-chlorobenzenesulfonamide moiety (doublet, J = 8.5 Hz) .

- δ 3.5–4.0 ppm : Methylene protons adjacent to the sulfonamide group (multiplet) .

- δ 2.5–3.0 ppm : Protons on the tetrahydro-2H-pyran ring (broad singlet) .

- IR : Strong absorptions at 1334 cm⁻¹ (asymmetric SO₂ stretch) and 1160 cm⁻¹ (symmetric SO₂ stretch) confirm sulfonamide formation .

- Mass Spectrometry : Molecular ion peak at m/z consistent with the molecular formula (C₁₇H₁₉ClN₂O₃S₂) .

Advanced: How can researchers resolve contradictions in reported biological activities of this sulfonamide derivative across different studies?

Discrepancies in bioactivity data often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize assays using recombinant proteins (e.g., COX-2 inhibition assays) .

- Solubility Issues : Use co-solvents (e.g., DMSO ≤ 0.1%) to avoid aggregation artifacts .

- Metabolic Stability : Compare half-life in microsomal assays (human vs. rodent) to identify species-specific effects .

Case Study : Conflicting IC₅₀ values for kinase inhibition were resolved by repeating assays under uniform ATP concentrations (1 mM) and pH 7.4 buffers .

Advanced: What strategies are employed to enhance the regioselectivity of substitutions on the tetrahydro-2H-pyran ring during synthesis?

Regioselectivity challenges arise due to the symmetry of the tetrahydro-2H-pyran ring. Solutions include:

- Directing Groups : Install a temporary ester at the 4-position to guide thiophene coupling, later removed via hydrolysis .

- Steric Control : Use bulky bases (e.g., LDA) to favor substitution at the less hindered position .

- Transition-State Modeling : DFT calculations predict favorable sites for electrophilic attack, validated by X-ray crystallography .

Example : A 78% yield was achieved for thiophene-2-yl substitution using Pd(OAc)₂ and SPhos ligand in toluene at 80°C .

Advanced: What computational approaches are used to predict the binding interactions of this compound with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase IX). Key residues: His94, Gln92 .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with inhibitory potency. Hammett constants (σ) predict activity trends .

- MD Simulations : GROMACS simulations (100 ns) assess stability of the sulfonamide-target complex in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.